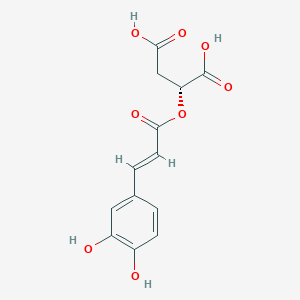

Phaselic acid, (-)-

Description

Structure

3D Structure

Properties

CAS No. |

423170-79-0 |

|---|---|

Molecular Formula |

C13H12O8 |

Molecular Weight |

296.23 g/mol |

IUPAC Name |

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

InChI |

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m1/s1 |

InChI Key |

PMKQSEYPLQIEAY-XCRNYIDWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H](CC(=O)O)C(=O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Quest for (-)-Phaselic Acid: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for (-)-phaselic acid, a caffeic acid derivative of significant interest to researchers, scientists, and drug development professionals. This document outlines the primary plant sources, quantitative data on phenolic content, detailed experimental protocols for extraction and purification, and a visualization of its biosynthetic pathway.

Natural Provenance of (-)-Phaselic Acid

(-)-Phaselic acid, also known as 2-O-caffeoyl-L-malate, is predominantly found in the leaves of red clover (Trifolium pratense)[1][2]. This plant species stands out as the most significant natural reservoir, with concentrations ranging from 5 to 15 millimoles per kilogram of fresh leaf weight[3][4]. Other reported, albeit less concentrated, sources include purple coneflower (Echinacea purpurea) and the plant Mercurialis perennis. Within the plant, phaselic acid is believed to play a crucial role in defense mechanisms against both biotic and abiotic stressors[2]. It also serves as a substrate for the enzyme polyphenol oxidase, which is implicated in the prevention of protein degradation after harvesting[2].

Quantitative Analysis of Phenolic Content in Primary Sources

While specific yield and purity data for the isolation of (-)-phaselic acid is not extensively reported, the total phenolic content of its primary source, red clover, has been well-documented. The following table summarizes the total phenolic and flavonoid content from Trifolium pratense extracts obtained using various extraction methods, which can serve as a proxy for the potential yield of phaselic acid.

| Plant Source | Extraction Solvent/Method | Analyte | Concentration/Yield | Reference |

| Trifolium pratense (Red Clover) Flowers | Water | Total Phenolic Content | 32.31 - 44.78 mg GAE/g dw | [5] |

| Trifolium pratense (Red Clover) Flowers | 50% (v/v) Ethanol (B145695) | Total Phenolic Content | 34.38 - 54.12 mg GAE/g dw | [5] |

| Trifolium pratense (Red Clover) Aerial Parts | 70% Ethanol (Soxhlet) | Total Phenolic Content | Not specified | [6] |

| Trifolium pratense (Red Clover) Aerial Parts | 70% Ethanol (Ultrasound-Assisted) | Total Phenolic Content | Not specified | [6] |

| Trifolium pratense (Red Clover) Aerial Parts | 70% Ethanol (Turbo-extraction) | Total Phenolic Content | Not specified | [6] |

| Trifolium pratense (Red Clover) Flowers | 80% Ethanol (40 °C, 40 min) | Chlorogenic Acid | 0.25 mg/g d.m. | [7] |

GAE: Gallic Acid Equivalents; dw: dry weight.

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction and purification of (-)-phaselic acid from red clover leaves, synthesized from established protocols for phenolic compounds and isoflavones from this plant.

Extraction of Crude Phenolic Compounds

-

Plant Material Preparation: Freshly harvested red clover (Trifolium pratense) leaves are flash-frozen in liquid nitrogen and lyophilized. The dried leaves are then ground into a fine powder.

-

Solvent Extraction: The powdered leaf material is subjected to extraction with an 80% aqueous methanol (B129727) or ethanol solution at a ratio of 1:10 (w/v)[7]. The mixture is agitated at 40°C for approximately 45 minutes[4].

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Acidification and Liquid-Liquid Partitioning: The resulting aqueous extract is acidified to a pH of approximately 2.5. This acidified extract is then partitioned against a non-polar organic solvent, such as ethyl acetate, to selectively extract the phenolic compounds, including phaselic acid.

Purification by Preparative Chromatography

The crude phenolic extract can be further purified using preparative high-performance liquid chromatography (HPLC) or counter-current chromatography.

Preparative HPLC Protocol:

-

Column: A reversed-phase C18 column is typically employed for the separation of phenolic compounds[8].

-

Mobile Phase: A gradient elution system is used, commonly consisting of acidified water (e.g., with 0.1% formic or acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

-

Detection: A photodiode array (PDA) detector is used for monitoring the elution of compounds, with a detection wavelength set around 320-330 nm, which is characteristic for caffeic acid derivatives.

-

Fraction Collection: Fractions are collected based on the retention time corresponding to (-)-phaselic acid, as determined by analytical HPLC with a standard.

-

Purity Assessment: The purity of the isolated fractions is confirmed by analytical HPLC and spectroscopic methods such as mass spectrometry and NMR.

Counter-Current Chromatography (CCC) Protocol:

-

As an alternative to solid-phase chromatography, centrifugal partition chromatography (CPC), a form of CCC, can be utilized for the preparative isolation of compounds from red clover extracts[1][9]. This technique minimizes sample loss due to irreversible adsorption.

-

A suitable biphasic solvent system, such as a mixture of hexanes, ethyl acetate, methanol, and water (HEMWat), is selected to achieve optimal partitioning and separation of the target compound[1][9].

Biosynthesis and Biological Role of (-)-Phaselic Acid

(-)-Phaselic acid is synthesized in plants through the phenylpropanoid pathway. A key enzymatic step is the transfer of a caffeoyl group from caffeoyl-CoA to L-malic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT)[3][10].

The biological role of (-)-phaselic acid in plants is primarily associated with defense against environmental stressors. As a phenolic compound, it can act as an antioxidant and may be involved in protecting the plant from damage caused by pathogens and UV radiation.

References

- 1. Preparation of DESIGNER extracts of red clover (Trifolium pratense L.) by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Red Clover HDT, a BAHD Hydroxycinnamoyl-Coenzyme A:L-3,4-Dihydroxyphenylalanine (L-DOPA) Hydroxycinnamoyl Transferase That Synthesizes Clovamide and Other N-Hydroxycinnamoyl-Aromatic Amino Acid Amides [frontiersin.org]

- 3. Engineering Alfalfa to Produce 2-O-Caffeoyl-L-Malate (Phaselic Acid) for Preventing Post-harvest Protein Loss via Oxidation by Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Optimization of the Extraction Conditions of Polyphenols from Red Clover (Trifolium pratense L.) Flowers and Evaluation of the Antiradical Activity of the Resulting Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative isolation of isoflavones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of DESIGNER extracts of red clover (Trifolium pratense L.) by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Red clover HCT2, a hydroxycinnamoyl-coenzyme A:malate hydroxycinnamoyl transferase, plays a crucial role in biosynthesis of phaselic acid and other hydroxycinnamoyl-malate esters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Phaselic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaselic acid (2-O-caffeoyl-L-malate) is a hydroxycinnamic acid ester found in a variety of plant species, notably in legumes such as red clover (Trifolium pratense) and kidney beans (Phaseolus vulgaris). This natural product plays a significant role in plant defense mechanisms and has garnered interest for its potential applications in agriculture and human health. In forage crops like red clover, phaselic acid is a key component of a post-harvest system that protects proteins from degradation. Its antioxidant properties also make it a compound of interest for drug development. This technical guide provides an in-depth overview of the biosynthesis of phaselic acid in plants, focusing on the core biochemical pathway, its regulation, and the experimental methodologies used to elucidate it.

Core Biosynthesis Pathway

The biosynthesis of phaselic acid originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The core of the pathway involves the formation of a caffeoyl moiety, which is subsequently esterified to L-malate.

The primary pathway for phaselic acid biosynthesis, as elucidated in red clover, involves two key enzymatic steps following the production of caffeoyl-CoA from the phenylpropanpropanoid pathway:

-

Hydroxycinnamoyl-CoA:Malate Hydroxycinnamoyl Transferase (HCT) Activity : The final and crucial step is the transfer of the caffeoyl group from caffeoyl-CoA to L-malate. This reaction is catalyzed by a specific acyltransferase, HCT2, which belongs to the BAHD family of acyl-CoA-dependent transferases.[1]

-

The Role of Coumarate 3'-hydroxylase (C3'H) : While HCT2 can utilize both p-coumaroyl-CoA and caffeoyl-CoA as substrates, evidence suggests that the hydroxylation of the p-coumaroyl moiety to a caffeoyl moiety occurs prior to the transfer to malate. This hydroxylation is catalyzed by p-coumarate 3'-hydroxylase (C3'H), a cytochrome P450 enzyme. Studies have shown that the red clover C3'H (CYP98A44) can hydroxylate p-coumaroyl-shikimate but not p-coumaroyl-malate, indicating that the caffeoyl group is formed before its esterification to malate.[2]

The proposed main pathway for phaselic acid biosynthesis is as follows:

-

Phenylalanine → Cinnamic acid → p-Coumaric acid → p-Coumaroyl-CoA (General Phenylpropanoid Pathway)

-

p-Coumaroyl-CoA + Shikimate → p-Coumaroyl-shikimate (catalyzed by HCT)

-

p-Coumaroyl-shikimate → Caffeoyl-shikimate (catalyzed by C3'H)

-

Caffeoyl-shikimate + CoA → Caffeoyl-CoA + Shikimate (reverse HCT reaction)

-

Caffeoyl-CoA + L-Malate → Phaselic Acid + CoA (catalyzed by HCT2)

Data Presentation

Quantitative Data on Phaselic Acid and Related Metabolites

The accumulation of phaselic acid and its precursor, p-coumaroyl-malate, varies between different plant tissues and is significantly affected by the expression of key biosynthetic genes.

| Plant Material | Metabolite | Concentration (µmol/g FW) | Reference |

| Red Clover (Trifolium pratense) - Wild Type Leaves | Phaselic Acid | 5 - 15 | [3] |

| Red Clover (Trifolium pratense) - Wild Type Leaves | p-Coumaroyl-malate | ~0.5 | [1] |

| Red Clover (Trifolium pratense) - HCT2-silenced Leaves | Phaselic Acid | < 0.25 | [1] |

| Red Clover (Trifolium pratense) - HCT2-silenced Leaves | p-Coumaroyl-malate | < 0.025 | [1] |

Enzyme Kinetics of HCT2 from Red Clover

Kinetic analysis of the red clover HCT2 enzyme reveals its substrate preferences. The enzyme shows a higher catalytic efficiency for p-coumaroyl-CoA and feruloyl-CoA compared to caffeoyl-CoA.

| Acyl-CoA Donor | Acyl Acceptor | Km (µM) | Vmax (pkat/mg protein) | Vmax/Km | Reference |

| p-Coumaroyl-CoA | L-Malate | 15 ± 2 | 1800 ± 60 | 120 | [1] |

| Caffeoyl-CoA | L-Malate | 12 ± 2 | 260 ± 10 | 22 | [1] |

| Feruloyl-CoA | L-Malate | 18 ± 3 | 2300 ± 100 | 128 | [1] |

Regulation of Phaselic Acid Biosynthesis

The biosynthesis of phaselic acid is tightly regulated at multiple levels, primarily through the control of the general phenylpropanoid pathway and the specific expression of the HCT2 gene.

Transcriptional Regulation

The expression of genes encoding enzymes of the phenylpropanoid pathway is controlled by a complex network of transcription factors, including those from the MYB, bHLH, and WD40 families. These transcription factors respond to various developmental and environmental cues.

Signaling Pathways

Phytohormones such as auxins, cytokinins, gibberellins, abscisic acid, and jasmonates play crucial roles in regulating the phenylpropanoid pathway.[1] For instance, jasmonates are known to induce the expression of many genes involved in secondary metabolism as part of the plant's defense response. Elicitors, which are molecules that trigger a defense response, can also significantly enhance the accumulation of phenolic compounds, including precursors to phaselic acid.

Experimental Protocols

Heterologous Expression and Purification of HCT2 in E. coli

This protocol describes the expression of a recombinant HCT2 enzyme in Escherichia coli for subsequent characterization.

a. Vector Construction:

- Amplify the full-length coding sequence of HCT2 from red clover cDNA using PCR with primers containing appropriate restriction sites.

- Clone the PCR product into an expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag).

- Verify the construct by DNA sequencing.

b. Protein Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

c. Protein Purification:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole, and a protease inhibitor cocktail).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the supernatant to a nickel-NTA affinity chromatography column.

- Wash the column with a wash buffer containing a low concentration of imidazole.

- Elute the recombinant HCT2 protein with an elution buffer containing a high concentration of imidazole.

- Assess the purity of the protein by SDS-PAGE.

- If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro HCT2 Enzyme Assay

This assay is used to determine the activity and substrate specificity of the purified HCT2 enzyme.

a. Reaction Mixture:

- Prepare a reaction mixture containing:

- Purified HCT2 enzyme

- Acyl-CoA donor (e.g., caffeoyl-CoA, p-coumaroyl-CoA)

- Acyl acceptor (L-malate)

- Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

- DTT (dithiothreitol) to prevent oxidation

b. Reaction Incubation:

- Initiate the reaction by adding the enzyme to the reaction mixture.

- Incubate at a specific temperature (e.g., 30°C) for a defined period.

- Stop the reaction by adding an acid (e.g., formic acid or HCl).

c. Product Analysis:

- Analyze the reaction products by reverse-phase HPLC with UV detection.

- Identify and quantify the product (phaselic acid or other hydroxycinnamoyl-malate esters) by comparing the retention time and UV spectrum with authentic standards.

Quantification of Phaselic Acid in Plant Tissues by HPLC

This protocol outlines the extraction and quantification of phaselic acid from plant material.

a. Sample Preparation:

- Freeze-dry and grind the plant tissue to a fine powder.

- Extract the metabolites with a suitable solvent, such as 80% methanol (B129727).

- Centrifuge the extract to pellet the solid material.

- Filter the supernatant through a 0.22 µm filter before HPLC analysis.

b. HPLC Analysis:

- Use a C18 reverse-phase column.

- Employ a gradient elution with two mobile phases:

- Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%)

- Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid

- Set the detection wavelength to monitor for hydroxycinnamic acids (typically around 320 nm).

- Quantify phaselic acid by comparing the peak area to a standard curve generated with a purified phaselic acid standard.

RNAi-Mediated Silencing of HCT2 in Red Clover

This protocol describes a method to investigate the in vivo function of HCT2 through gene silencing.

a. Construct Design:

- Design an RNA interference (RNAi) construct targeting a specific region of the HCT2 gene. This typically involves creating an inverted repeat of a portion of the gene sequence separated by an intron.

- Clone the RNAi cassette into a binary vector suitable for Agrobacterium-mediated plant transformation.

b. Plant Transformation:

- Introduce the binary vector into Agrobacterium tumefaciens.

- Use the transformed Agrobacterium to infect red clover explants (e.g., leaf discs or petioles).

- Co-cultivate the explants with Agrobacterium for a few days.

- Transfer the explants to a selection medium containing an antibiotic to select for transformed cells and a hormone regime to induce callus formation and shoot regeneration.

c. Analysis of Transgenic Plants:

- Confirm the integration of the transgene in the regenerated plants by PCR.

- Measure the expression level of the target HCT2 gene in the transgenic plants using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.

- Quantify the levels of phaselic acid and other related metabolites in the silenced plants using HPLC to determine the effect of HCT2 downregulation on the biosynthetic pathway.

Experimental Workflow Visualization

Conclusion

The biosynthesis of phaselic acid in plants is a specialized branch of the well-characterized phenylpropanoid pathway. The identification and characterization of key enzymes, particularly HCT2, have provided significant insights into the molecular mechanisms underlying the production of this important natural product. The methodologies outlined in this guide provide a framework for further research into the biosynthesis, regulation, and potential bioengineering of phaselic acid and other valuable hydroxycinnamic acid esters in plants. A deeper understanding of this pathway holds promise for the development of improved forage crops and novel therapeutic agents.

References

Stereochemistry of Phaselic Acid: A Technical Guide for Researchers

An In-depth Examination of (-)-Phaselic Acid and (+)-Phaselic Acid for Drug Development Professionals, Researchers, and Scientists.

Abstract

Phaselic acid, a naturally occurring phenolic compound, exists as two enantiomers: (-)-phaselic acid and (+)-phaselic acid. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that can profoundly influence their biological activity, pharmacokinetic profiles, and interactions with chiral biological systems. This technical guide provides a comprehensive overview of the stereochemistry of phaselic acid, including its absolute configuration, and summarizes the available, albeit limited, comparative data. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research into the differential effects of these enantiomers.

Introduction to Phaselic Acid Stereochemistry

Phaselic acid, chemically known as 2-O-caffeoylmalate, is a derivative of caffeic acid and malic acid. The presence of a chiral center in the malic acid moiety gives rise to two enantiomeric forms. The absolute configuration of these enantiomers has been established through synthesis and spectroscopic analysis.

-

(-)-Phaselic Acid : This enantiomer has the (2R) configuration, corresponding to 2-O-caffeoyl-D-malic acid. Its IUPAC name is (2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid.

-

(+)-Phaselic Acid : This enantiomer possesses the (2S) configuration, corresponding to 2-O-caffeoyl-L-malic acid. Its IUPAC name is (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid.[1]

The distinct spatial arrangement of the substituents around the chiral carbon atom is the fundamental difference between these two molecules, a factor that can lead to stereoselective biological interactions.

Caption: Stereochemical structures of (-)-phaselic acid and (+)-phaselic acid.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Phaselic Acid Enantiomers

| Property | (-)-Phaselic Acid | (+)-Phaselic Acid | Reference |

| Molecular Formula | C₁₃H₁₂O₈ | C₁₃H₁₂O₈ | [1] |

| Molecular Weight | 296.23 g/mol | 296.23 g/mol | [1] |

| Absolute Configuration | 2R | 2S | This review |

| Specific Rotation ([α]D) | Data not available | Data not available | - |

| Melting Point | Data not available | Data not available | - |

| Solubility | Expected to be identical in achiral solvents | Expected to be identical in achiral solvents | - |

Note: Specific rotation values for the purified enantiomers have not been reported in the reviewed literature. These values would be equal in magnitude but opposite in sign.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are crucial for the characterization and differentiation of enantiomers. While individual spectra for each enantiomer are not published, the synthesis of both forms has been confirmed using standard spectroscopic methods.

Biological Activity: A Comparative Perspective

Phenolic acids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, a significant gap exists in the scientific literature regarding the direct comparison of the biological activities of (-)-phaselic acid and (+)-phaselic acid. Stereoselectivity is a common phenomenon in pharmacology, where one enantiomer of a chiral drug may exhibit greater potency, a different pharmacological effect, or reduced toxicity compared to its counterpart.[2]

3.1. Antioxidant Activity

The antioxidant properties of phenolic compounds are generally attributed to their ability to scavenge free radicals. While the antioxidant potential of phaselic acid (as a mixture or without stereochemical definition) has been acknowledged, no studies have been identified that quantitatively compare the antioxidant efficacy (e.g., using DPPH or ABTS assays) of the individual (+) and (-) enantiomers.

3.2. Cytotoxicity and Anticancer Potential

Similarly, while various phenolic acids have been investigated for their cytotoxic effects against cancer cell lines, specific data (e.g., IC₅₀ values) comparing the cytotoxicity of (-)-phaselic acid and (+)-phaselic acid is not available in the current body of literature. Such studies would be crucial in determining if one enantiomer holds more promise as a potential therapeutic agent.[3][4][5]

3.3. Signaling Pathways

Research into the effects of phenolic acids on cellular signaling pathways has revealed interactions with various cascades, including those involved in inflammation and apoptosis. However, studies delineating the differential effects of the individual phaselic acid enantiomers on specific signaling pathways are currently lacking.

Caption: Logical relationship of phaselic acid enantiomers with biological systems.

Experimental Protocols

The synthesis of both enantiomers of phaselic acid provides a foundational protocol for researchers. The key is the use of enantiomerically pure starting materials.

4.1. Enantioselective Synthesis of (+)- and (-)-Phaselic Acid

The synthesis of both enantiomers of phaselic acid has been reported, utilizing either L-malic acid or D-malic acid as the chiral precursor. The general synthetic scheme involves the protection of the functional groups of caffeic acid and the respective malic acid enantiomer, followed by an esterification reaction and subsequent deprotection.

Caption: General workflow for the enantioselective synthesis of phaselic acid.

4.2. Chiral Separation and Analysis

For the separation and analysis of phaselic acid enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Table 2: General Protocol for Chiral HPLC Separation of Phaselic Acid Enantiomers

| Parameter | Description |

| Column | Chiral stationary phase (e.g., polysaccharide-based, such as Chiralpak or Chiralcel) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detection at a wavelength where phaselic acid exhibits strong absorbance (e.g., around 325 nm). |

| Temperature | Column temperature can be varied to optimize separation. |

Note: The specific conditions for optimal separation would need to be determined empirically.

Future Directions and Conclusion

The study of the stereochemistry of phaselic acid is an area ripe for further investigation. The lack of direct comparative data on the biological activities of the (+) and (-) enantiomers represents a significant knowledge gap. Future research should focus on:

-

Quantitative comparison of biological activities: Performing head-to-head studies on the antioxidant, cytotoxic, and anti-inflammatory properties of the purified enantiomers.

-

Elucidation of differential signaling pathway interactions: Investigating how each enantiomer interacts with specific enzymes, receptors, and signaling cascades.

-

Stereoselective pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion profiles of each enantiomer in vivo.

References

- 1. Phaselic acid | C13H12O8 | CID 5281786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [mdpi.com]

- 5. benchchem.com [benchchem.com]

The Enigmatic Role of Phaselic Acid in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaselic acid, a caffeoyl-L-malate ester, is a significant secondary metabolite in various plant species, notably in legumes like red clover (Trifolium pratense). While its role in post-harvest protein protection in forage crops is well-documented, its broader biological functions within plant metabolism and stress response signaling are still emerging. This technical guide provides a comprehensive overview of the current understanding of phaselic acid's biosynthesis, its physiological roles, and its involvement in plant defense mechanisms. We delve into the quantitative data available on its accumulation under stress, detail experimental protocols for its study, and present putative signaling pathways, offering a foundational resource for researchers exploring its potential applications.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in growth, development, and adaptation to environmental stresses. Among these, hydroxycinnamic acid esters represent a significant class with varied biological activities. Phaselic acid, chemically known as 2-O-caffeoyl-L-malate, is a prominent member of this group, found in substantial concentrations in the leaves and other tissues of several plant species.

Historically, interest in phaselic acid has been primarily driven by its function in agriculture, specifically in preventing proteolytic degradation of protein in silage. This process, mediated by polyphenol oxidase (PPO), enhances the nutritional quality of forage for ruminant livestock.[1] However, recent research has begun to shed light on its potential involvement in broader physiological processes, including biotic and abiotic stress tolerance. This guide aims to consolidate the existing knowledge on phaselic acid, providing a technical resource for researchers in plant science and related fields.

Biosynthesis of Phaselic Acid

The biosynthesis of phaselic acid originates from the phenylpropanoid pathway, a major route for the synthesis of various phenolic compounds in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA, the immediate precursor for the final esterification step.

The key enzymes involved in the biosynthesis of phaselic acid are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

p-Coumaroyl-Shikimate 3'-Hydroxylase (C3'H): Although not definitively shown to be the sole pathway, this enzyme can hydroxylate p-coumaroyl-shikimate to caffeoyl-shikimate, which is then converted to caffeoyl-CoA.

-

Hydroxycinnamoyl-CoA:Malate Hydroxycinnamoyl Transferase (HMT): This is a key enzyme that catalyzes the final step, the transfer of the caffeoyl group from caffeoyl-CoA to L-malic acid, forming phaselic acid.[2][3]

Below is a diagram illustrating the biosynthetic pathway of phaselic acid.

Biological Roles and Physiological Effects

Post-Harvest Protein Protection

The most well-characterized role of phaselic acid is in the preservation of protein in forage crops like red clover after harvesting. Upon tissue damage, cellular compartmentalization is disrupted, bringing phaselic acid into contact with polyphenol oxidase (PPO). PPO catalyzes the oxidation of the o-diphenolic structure of phaselic acid to highly reactive o-quinones. These quinones can then react with nucleophilic groups on proteins and amino acids, leading to the formation of protein-quinone complexes. This process has two main consequences:

-

Inactivation of Proteases: The quinones can directly bind to and inactivate endogenous plant proteases, preventing them from degrading proteins.

-

Protein Cross-linking: The quinones can cross-link protein molecules, making them less accessible to proteolytic enzymes.

This "browning reaction" effectively reduces the loss of valuable protein content during the ensiling process, thereby enhancing the nutritional value of the forage for livestock.[4][5]

Role in Biotic and Abiotic Stress Responses

There is growing evidence to suggest that phaselic acid, like other phenolic compounds, plays a role in plant defense against various stresses.

-

Biotic Stress: Phenolic compounds are known to be involved in plant defense against pathogens and herbivores.[6][7] The accumulation of phaselic acid in response to pathogen attack could contribute to defense in several ways, including direct antimicrobial activity of its oxidation products (quinones) and reinforcement of cell walls through cross-linking with cell wall components.

-

Abiotic Stress: Plants accumulate phenolic compounds in response to a variety of abiotic stresses, including drought, high salinity, and UV radiation.[4] While direct quantitative data for phaselic acid under various abiotic stresses is limited, studies on related phenolic compounds in red clover suggest that their levels are affected by environmental conditions.[7] It is hypothesized that phaselic acid may contribute to stress tolerance by acting as an antioxidant, scavenging reactive oxygen species (ROS) that are produced under stress conditions and cause cellular damage.

Quantitative Data on Phaselic Acid Accumulation

Quantitative data on the accumulation of phaselic acid under different conditions is crucial for understanding its physiological significance. While comprehensive datasets are still being compiled, some studies have reported on the levels of phaselic acid and related phenolic compounds in red clover.

| Plant Species | Tissue | Condition | Phaselic Acid Concentration (mmol/kg FW) | Reference |

| Trifolium pratense | Leaves | Normal Growth | 5 - 15 | [4] |

| Trifolium pratense | Stems | Normal Growth | Lower than leaves | [4] |

| Transgenic Alfalfa | Leaves | Expressing HMT and CCOMT RNAi | up to 2.16 | [4] |

| Transgenic Alfalfa | Stems | Expressing HMT and CCOMT RNAi | up to 8.37 | [4] |

HMT: Hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase; CCOMT: Caffeoyl-CoA O-methyltransferase

It is important to note that the concentration of phaselic acid can vary significantly depending on the plant's developmental stage, genetic background, and environmental conditions. Further research is needed to quantify the changes in phaselic acid levels in response to specific biotic and abiotic stressors.

Putative Signaling Pathways

While a direct signaling pathway initiated by phaselic acid has not yet been fully elucidated, its role in stress responses suggests its involvement in plant signaling cascades. Based on the known signaling roles of other phenolic acids and its function in mitigating stress, a putative signaling pathway can be hypothesized.

Phenolic acids can act as signaling molecules that modulate various cellular processes, including gene expression and hormone signaling.[1][6] It is plausible that changes in phaselic acid levels, triggered by stress, could be perceived by cellular sensors, leading to the activation of downstream signaling components such as mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs). This could, in turn, lead to the activation of transcription factors that regulate the expression of stress-responsive genes.

Below is a hypothetical model of a phaselic acid-mediated stress response pathway.

It is critical to emphasize that this is a speculative model, and further research, including transcriptomic and proteomic analyses of plant responses to phaselic acid treatment, is necessary to identify the specific components of its signaling pathway.

Experimental Protocols

Extraction and Quantification of Phaselic Acid

Objective: To extract and quantify phaselic acid from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plant tissue (e.g., red clover leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) methanol

-

Microcentrifuge tubes

-

Centrifuge

-

HPLC system with a C18 column and a UV detector

-

Phaselic acid standard

-

Solvents for HPLC mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

Protocol:

-

Sample Preparation: Freeze a known weight of fresh plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol. Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure complete extraction.

-

Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude extract.

-

HPLC Analysis:

-

Filter the crude extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject a known volume (e.g., 10 µL) of the filtered extract onto the HPLC system.

-

Separate the compounds using a suitable gradient of the mobile phase on a C18 column.

-

Detect phaselic acid using a UV detector at its maximum absorbance wavelength (approximately 325 nm).

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a pure phaselic acid standard.

-

Calculate the concentration of phaselic acid in the plant extract by comparing its peak area to the standard curve.

-

Express the final concentration as mmol per kg of fresh weight (FW).

-

In Vitro Protein Protection Assay

Objective: To assess the ability of phaselic acid to protect a model protein from proteolytic degradation in the presence of polyphenol oxidase (PPO).

Materials:

-

Bovine Serum Albumin (BSA) as a model protein

-

Trypsin as a protease

-

Polyphenol Oxidase (PPO) from a suitable source (e.g., mushroom)

-

Phaselic acid

-

Phosphate (B84403) buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Protocol:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes as follows:

-

Control: BSA + Trypsin in phosphate buffer.

-

PPO Control: BSA + Trypsin + PPO in phosphate buffer.

-

Phaselic Acid Control: BSA + Trypsin + Phaselic acid in phosphate buffer.

-

Test: BSA + Trypsin + PPO + Phaselic acid in phosphate buffer.

-

-

Incubation: Incubate all reaction mixtures at 37°C for a specific time period (e.g., 2 hours).

-

Protein Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA to each tube to precipitate the undigested protein.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated protein.

-

Quantification of Undigested Protein:

-

Carefully remove the supernatant.

-

Resuspend the protein pellet in a known volume of a suitable buffer (e.g., 0.1 M NaOH).

-

Measure the protein concentration in each sample using a standard protein quantification method (e.g., Bradford assay).

-

-

Data Analysis: Compare the amount of undigested protein in the "Test" sample to the control samples. A higher amount of undigested protein in the "Test" sample indicates that phaselic acid, in the presence of PPO, protected the BSA from tryptic digestion.

Conclusion and Future Directions

Phaselic acid is a multifaceted plant metabolite with a clearly defined role in post-harvest technology and an emerging role in plant stress physiology. While its biosynthesis is relatively well understood, its function as a signaling molecule remains a key area for future research. The elucidation of a specific phaselic acid signaling pathway would provide a deeper understanding of how plants perceive and respond to environmental cues.

Future research should focus on:

-

Quantitative analysis: Comprehensive profiling of phaselic acid levels in various plant species under a range of biotic and abiotic stresses.

-

Signaling pathway elucidation: Utilizing transcriptomic, proteomic, and metabolomic approaches to identify the downstream targets and signaling components that interact with phaselic acid.

-

Genetic and molecular studies: Using gene editing technologies to modulate phaselic acid biosynthesis in model plants to investigate its precise physiological roles.

-

Applications in drug development: Exploring the potential of phaselic acid and its derivatives as novel therapeutic agents, given the known bioactivities of other phenolic compounds.

This technical guide provides a solid foundation for researchers to delve into the intriguing biology of phaselic acid and unlock its full potential in both agriculture and medicine.

References

- 1. Phenolic acid-induced phase separation and translation inhibition mediate plant interspecific competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel red clover hydroxycinnamoyl transferase has enzymatic activities consistent with a role in phaselic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Red Clover HCT2, a Hydroxycinnamoyl-Coenzyme A:Malate Hydroxycinnamoyl Transferase, Plays a Crucial Role in Biosynthesis of Phaselic Acid and Other Hydroxycinnamoyl-Malate Esters in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering Alfalfa to Produce 2-O-Caffeoyl-L-Malate (Phaselic Acid) for Preventing Post-harvest Protein Loss via Oxidation by Polyphenol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Red clover (Trifolium pratense L.) isoflavones: root phenolic compounds affected by biotic and abiotic stress factors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of (-)-Phaselic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaselic acid, a hydroxycinnamic acid derivative, is a natural product of interest in various scientific fields, including pharmacology and materials science. Understanding its solubility in different solvents is a critical preliminary step for any application, from designing drug delivery systems to developing new materials. This technical guide provides a comprehensive overview of the known solubility of (-)-phaselic acid, details a robust experimental protocol for its determination, and explores potential biological signaling pathways it may influence based on its structural class. Due to the limited availability of specific quantitative data for (-)-phaselic acid, this guide also draws upon established methodologies and the properties of structurally similar compounds to provide a thorough and practical resource.

Data Presentation: Solubility of (-)-Phaselic Acid

Currently, there is a lack of specific quantitative data in the public domain regarding the solubility of (-)-phaselic acid in various solvents. However, qualitative information is available and is summarized in the table below. It is important to note that this information should be used as a preliminary guide, and precise quantitative determination is highly recommended for any research or development application.

| Solvent | Solubility | Temperature (°C) | Pressure (atm) | Data Type | Source |

| Chloroform | Soluble | Not Specified | Not Specified | Qualitative | [1] |

| Dichloromethane | Soluble | Not Specified | Not Specified | Qualitative | [1] |

| Ethyl Acetate | Soluble | Not Specified | Not Specified | Qualitative | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Not Specified | Qualitative | [1] |

| Acetone | Soluble | Not Specified | Not Specified | Qualitative | [1] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide information on the concentration of the saturated solution.

Experimental Protocols: Determination of Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of a phenolic acid like (-)-phaselic acid. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis.[2][3][4]

Objective:

To determine the equilibrium solubility of (-)-phaselic acid in a given solvent at a specific temperature.

Materials:

-

(-)-Phaselic acid (solid, of known purity)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector or a UV/Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid (-)-phaselic acid to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or a small flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[2] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a predetermined time (e.g., 2 hours) at the same temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Using HPLC:

-

Develop and validate an HPLC method for the quantification of (-)-phaselic acid. This includes determining the optimal mobile phase, column, flow rate, and detection wavelength.

-

Prepare a series of standard solutions of (-)-phaselic acid of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Using UV/Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of (-)-phaselic acid in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[5][6]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of (-)-phaselic acid.

Potential Signaling Pathway Involvement

While no studies have directly elucidated the signaling pathways modulated by (-)-phaselic acid, its structural similarity to other hydroxycinnamic acids, such as caffeic acid and ferulic acid, allows for informed hypotheses. These related compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, often through the modulation of key cellular signaling pathways.[7][8]

One such critical pathway is the PI3K/Akt signaling pathway , which plays a central role in cell survival, proliferation, and metabolism.[9][10][11][12] Aberrant activation of this pathway is a hallmark of many cancers.

Hypothesized PI3K/Akt Signaling Pathway Modulation by (-)-Phaselic Acid

Based on the known activities of similar phenolic acids, it is plausible that (-)-phaselic acid could inhibit the PI3K/Akt pathway. The diagram below illustrates a simplified representation of this pathway and a potential point of inhibition.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by (-)-phaselic acid.

Disclaimer: The involvement of (-)-phaselic acid in the PI3K/Akt pathway is a hypothesis based on the known biological activities of structurally related compounds and requires experimental validation.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals working with (-)-phaselic acid. While quantitative solubility data remains to be fully elucidated, the provided qualitative information and the detailed experimental protocol offer a clear path forward for its determination. Furthermore, the exploration of potential signaling pathway interactions, based on its chemical class, opens avenues for future research into its biological activities and therapeutic potential. The methodologies and hypotheses presented herein are intended to facilitate further investigation and application of this promising natural compound.

References

- 1. (-)-Phaselic acid | CAS:423170-79-0 | Other NPs | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

(-)-phaselic acid molecular weight and formula

An In-Depth Technical Guide to (-)-Phaseic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (-)-phaselic acid, focusing on the well-researched terpenoid plant hormone, a catabolite of abscisic acid. It is important to note that the name "phaselic acid" has been associated with two distinct chemical entities. This document will primarily focus on the C15H20O5 compound due to the extensive body of research available, while also clarifying the distinction from the C13H12O8 compound.

Nomenclature Clarification

The term "(-)-phaselic acid" can be ambiguous and has been used to refer to two different natural products:

-

(-)-Phaseic acid (C15H20O5): A terpenoid and a major catabolite of the plant hormone abscisic acid (ABA). This compound is the primary subject of this guide and is often referred to simply as phaseic acid.

-

Phaselic acid (C13H12O8): A hydroxycinnamic acid derivative, also known as phaseolic acid.[1]

To avoid confusion, this guide will use the name (-)-phaseic acid when referring to the C15H20O5 compound.

Core Molecular Information

(-)-Phaseic acid is a sesquiterpenoid derived from the oxidative degradation of abscisic acid.[2] It plays a significant role in plant physiology, particularly in stress responses and developmental processes.[2][3]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C15H20O5 | [4] |

| Molecular Weight | 280.32 g/mol | [4] |

| IUPAC Name | (2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid | [4] |

| CAS Number | 24394-14-7 | [2] |

Biosynthesis of (-)-Phaseic Acid

(-)-Phaseic acid is not synthesized de novo but is rather a product of abscisic acid catabolism. The primary pathway involves the hydroxylation of ABA.

The biosynthesis of abscisic acid begins with isoprene (B109036) units, leading to the formation of carotenoid precursors.[2] Through a series of enzymatic steps, xanthoxin (B146791) is produced and then converted to abscisic acid.[2] The catabolism of ABA to (-)-phaseic acid is a critical step in regulating ABA levels within the plant.[2][3]

The key enzymatic step is the 8'-hydroxylation of abscisic acid, catalyzed by the cytochrome P450 monooxygenase, CYP707A.[3] This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to form (-)-phaseic acid.[3] This is the main catabolic pathway for ABA.[3]

Biological Activity and Signaling Pathways

In Plants

In the realm of plant biology, (-)-phaseic acid is recognized as a plant hormone, although with generally reduced biological activity compared to its precursor, ABA.[3] Its primary role is associated with the regulation of ABA levels, thereby influencing processes such as seed dormancy, germination, and responses to environmental stressors like drought and salinity.[2][5] While considered a degradation product, some studies suggest that phaseic acid may have its own distinct biological functions.[2] It has been observed to have ABA-like effects in certain tissues and can activate a subset of ABA receptors (PYR/PYL).[6][7]

In Animals

Recent research has unexpectedly identified the presence of naturally occurring (-)-phaseic acid in the brains of mice and rats.[5] It appears to be endogenously produced, as dietary intake from standard rodent food is very low.[5] Studies have shown that (-)-phaseic acid can protect cultured cortical neurons from glutamate-induced toxicity by reversibly inhibiting glutamate (B1630785) receptors.[5] Following a stroke induced by middle cerebral artery occlusion, a significant increase in (-)-phaseic acid was observed in the cerebrospinal fluid, suggesting a potential protective role in response to ischemic brain injury.[5]

Experimental Protocols

Detection and Quantification

The analysis of (-)-phaseic acid in biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.

Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS):

This is a highly sensitive and specific method for the quantification of (-)-phaseic acid and other ABA metabolites.

-

Sample Preparation: Biological tissues (e.g., brain tissue, plant leaves) are homogenized and extracted with a suitable solvent, often an acidified methanol (B129727) or acetone (B3395972) solution. The extract is then purified, typically by solid-phase extraction (SPE), to remove interfering substances.

-

Chromatographic Separation: The purified extract is injected into a UPLC system equipped with a C18 column. A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid to improve ionization, is used to separate the analytes.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer, usually operating in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for (-)-phaseic acid and an internal standard (e.g., deuterated phaseic acid).[8]

Chiral Chromatography:

To differentiate between the natural (-)-phaseic acid and its unnatural enantiomer, (+)-phaseic acid, chiral chromatography is necessary. This technique utilizes a chiral stationary phase to separate the enantiomers, which can then be detected by mass spectrometry.[5]

Immunostaining

Immunohistochemistry can be utilized to visualize the localization of (-)-phaseic acid within tissues. This involves using a specific primary antibody that recognizes (-)-phaseic acid, followed by a fluorescently labeled secondary antibody for detection via microscopy.[5] This method has been used to show the presence of (-)-phaseic acid in cerebral vascular endothelial cells.[5]

Logical Workflow for Investigating (-)-Phaseic Acid's Neuroprotective Effects

References

- 1. Phaselic acid | C13H12O8 | CID 5281786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phaseic acid - Wikipedia [en.wikipedia.org]

- 3. Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-Phaseic acid | C15H20O5 | CID 5281527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phaseic Acid, an Endogenous and Reversible Inhibitor of Glutamate Receptors in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]

- 8. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Phaselic Acid: A Technical Guide to Predicted Targets and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaselic acid, a hydroxycinnamic acid ester of caffeic acid and malic acid, is a plant-derived metabolite with limited direct characterization of its biological activities and molecular targets. As a member of the broader class of hydroxycinnamic acids, it is predicted to possess significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the predicted bioactivities of (-)-phaselic acid based on the known effects of structurally related compounds. It outlines detailed experimental protocols for the validation of these predicted activities and presents a workflow for in silico target identification. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of (-)-phaselic acid.

Introduction

(-)-Phaselic acid is a naturally occurring phenolic compound.[1] Structurally, it is 2-O-caffeoyl-L-malate. While specific literature on the bioactivity of (-)-phaselic acid is sparse, its classification as a hydroxycinnamic acid allows for informed predictions of its biological effects.[2][3][4][5] Hydroxycinnamic acids, such as caffeic acid and its esters, are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic effects.[2][3][6][7][8] This guide synthesizes the available information on related compounds to forecast the therapeutic potential of (-)-phaselic acid and provides the necessary methodological framework for its experimental investigation.

Predicted Bioactivity

Based on the established bioactivities of hydroxycinnamic acids and caffeic acid esters, (-)-phaselic acid is predicted to exhibit the following biological effects:

Antioxidant Activity

Hydroxycinnamic acids are potent antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing free radicals. The presence of the catechol group (two adjacent hydroxyl groups) in the caffeic acid moiety of (-)-phaselic acid is a key structural feature for high antioxidant activity.

Anti-inflammatory Activity

Many natural products with antioxidant properties also possess anti-inflammatory effects.[9][10][11] The predicted anti-inflammatory action of (-)-phaselic acid may be mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Anticancer Activity

Caffeic acid and its derivatives have been shown to inhibit the proliferation of various cancer cell lines.[12] The potential anticancer activity of (-)-phaselic acid is therefore a key area for investigation.

Predicted Molecular Targets

Due to the lack of direct experimental data, the molecular targets of (-)-phaselic acid remain uncharacterized. An in silico approach is recommended as a first step to generate hypotheses for experimental validation.

In Silico Target Prediction Workflow

A computational workflow can be employed to predict the protein targets of (-)-phaselic acid. This typically involves reverse docking, where the small molecule is docked against a library of protein structures to identify potential binding partners.

References

- 1. Phaselic acid | C13H12O8 | CID 5281786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Bioactive caffeic acid esters from Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Caffeic Acid Phenethyl Ester: Comparative Analysis of Natural Products and Synthetic Derivatives [archrazi.areeo.ac.ir]

- 9. arborassays.com [arborassays.com]

- 10. Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Extraction of Phaselic Acid from Plant Material

Introduction

Phaselic acid (2-O-caffeoyl-L-malate) is a significant o-diphenol found in various plants, notably in the leaves of red clover (Trifolium pratense).[1] Its presence is of particular interest in agricultural science due to its role in protecting forage protein from breakdown during storage processes like ensiling. When plant tissues are damaged post-harvest, endogenous polyphenol oxidases (PPO) oxidize o-diphenols like phaselic acid into o-quinones. These quinones then react with proteins, reducing proteolysis and improving the nutritional quality of the forage for livestock.[1] Understanding the extraction and quantification of phaselic acid is crucial for developing forage crops with enhanced protein stability.

This document provides a comprehensive protocol for the extraction, purification, and quantification of phaselic acid from plant material, intended for researchers in plant biochemistry, agricultural science, and drug development.

General Principles of Extraction

The extraction of phenolic compounds, including phaselic acid, from plant matrices is a critical first step for their analysis. The selection of an appropriate extraction method is vital and depends on the chemical nature of the compound and the plant material. Common solvents used for extracting phenolic acids include methanol (B129727), ethanol, acetone, and their aqueous mixtures, which leverage polarity differences to solubilize the target compounds.[2]

Several techniques can be employed, ranging from conventional methods like maceration and Soxhlet extraction to more modern, efficient methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE).[3][4] These advanced techniques often offer advantages like reduced extraction time, lower solvent consumption, and higher efficiency.[3] Following crude extraction, a purification step, typically using Solid-Phase Extraction (SPE), is often necessary to remove interfering substances before quantitative analysis by High-Performance Liquid Chromatography (HPLC).[4][5]

Data Presentation: Comparison of Extraction Techniques

The efficiency of phenolic acid extraction is highly dependent on the chosen method and solvent system. The following table summarizes various techniques applied to the extraction of phenolic acids from plant materials, providing a comparative overview for methodological selection.

| Extraction Technique | Typical Solvent(s) | Temperature | Duration | Advantages | Disadvantages | Reference(s) |

| Maceration | Methanol, Ethanol, Water | Room Temp. | 3+ days | Simple, requires minimal equipment. | Time-consuming, potentially lower yield. | [6] |

| Soxhlet Extraction | Methanol, Ethanol | Solvent Boiling Point | 6-24 hours | High extraction efficiency for some materials. | Time-consuming, requires large solvent volumes, thermal degradation risk. | [4] |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 20-60°C | 5-30 mins | Rapid, efficient, reduced solvent use. | Requires specialized equipment (sonicator). | [3][4] |

| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 40-110°C | 5-25 mins | Very rapid, high efficiency, low solvent use. | Requires microwave extractor, potential for localized heating. | [4][7] |

| Accelerated Solvent Extraction (ASE) | Methanol, Water | 50-150°C | 5-15 mins | Fast, automated, low solvent use, high efficiency. | High initial equipment cost. | [3][4] |

Experimental Protocols

This section details a comprehensive protocol for the extraction, purification, and quantification of phaselic acid from red clover leaves, utilizing Ultrasound-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) and HPLC analysis.

Materials and Reagents

-

Plant Material: Fresh or freeze-dried red clover (Trifolium pratense) leaves.

-

Solvents: HPLC-grade methanol, ethanol, acetonitrile, and water. Formic acid or acetic acid.

-

Reagents: Phaselic acid analytical standard, 2 M KOH, 1 M Acetic Acid.

-

Equipment:

-

Freeze-dryer or ventilated oven (40°C).

-

Grinder or mill (e.g., Retsch mill).

-

Analytical balance.

-

Ultrasonic bath or probe sonicator.

-

Centrifuge capable of handling 50 mL tubes.

-

Rotary evaporator.

-

Solid-Phase Extraction (SPE) manifold and C18 cartridges.

-

pH meter.

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column.

-

Standard laboratory glassware.

-

Sample Preparation

-

Harvesting: Harvest fresh red clover leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.

-

Drying: Lyophilize (freeze-dry) the frozen plant material until a constant weight is achieved. Alternatively, dry in a ventilated oven at a low temperature (≤ 40°C) to minimize thermal degradation.[8]

-

Grinding: Grind the dried leaves into a fine, homogenous powder (e.g., 40-60 mesh) using a laboratory mill.[8]

-

Storage: Store the powdered material in an airtight container at -20°C, protected from light, until extraction.

Ultrasound-Assisted Extraction (UAE) of Crude Extract

-

Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Solvent Addition: Add 20 mL of 80% aqueous methanol (v/v) to the tube.

-

Sonication: Place the tube in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C). Ensure the sample is fully immersed.

-

Centrifugation: After sonication, centrifuge the slurry at 4000 x g for 15 minutes at 4°C to pellet the solid residue.

-

Collection: Carefully decant the supernatant into a clean flask.

-

Re-extraction: To maximize yield, repeat the extraction process (steps 2-5) on the remaining plant residue twice more.

-

Pooling: Combine the supernatants from all three extractions.

-

Solvent Evaporation: Evaporate the methanol from the pooled extract using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution is the crude extract.

Purification by Solid-Phase Extraction (SPE)

-

Extract Preparation: Adjust the pH of the aqueous crude extract to ~2.5-3.0 using formic acid. This enhances the retention of phenolic acids on the reversed-phase sorbent.[5]

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.0). Do not allow the cartridge to dry out.

-

Sample Loading: Load the pH-adjusted crude extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 10 mL of acidified water (pH 3.0) to remove sugars, salts, and other highly polar impurities.

-

Elution: Elute the phaselic acid and other phenolic compounds from the cartridge using 10 mL of methanol.

-

Drying: Dry the methanolic eluate completely under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial HPLC mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient could be: 0-25 min, 5-25% B; 25-30 min, 25-99% B; 30-35 min, hold at 99% B; 35.1-40 min, return to 5% B.[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: DAD or UV detector set at 320 nm, the absorbance maximum for caffeic acid derivatives.[10]

-

Column Temperature: 30°C.

-

-

Standard Curve: Prepare a series of standard solutions of phaselic acid (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each standard and construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the reconstituted sample extract. Identify the phaselic acid peak by comparing its retention time with the analytical standard.

-

Calculation: Quantify the amount of phaselic acid in the sample by interpolating its peak area from the standard curve. Express the final concentration in mg per g of dry weight (DW) of the plant material.

Visualizations

Experimental Workflow

Caption: Workflow for Phaselic Acid Extraction and Analysis.

Proposed Biosynthetic Pathway of Phaselic Acid

Caption: Proposed Biosynthesis of Phaselic Acid in Red Clover.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] EFFECT OF SAMPLE-PREPARATION METHODS ON THE HPLC QUANTITATION OF SOME PHENOLIC ACIDS IN PLANT MATERIALS | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria [frontiersin.org]

Application Notes and Protocols for the Analytical Characterization of Phaselic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of phaselic acid. The protocols detailed below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Phaselic Acid

Phaselic acid, also known as 2-O-caffeoyl-L-malic acid, is a hydroxycinnamic acid derivative found in various plants, including red clover (Trifolium pratense).[1] As a member of the phenolic acid family, it exhibits antioxidant properties and is of interest for its potential roles in plant defense and human health. Accurate and robust analytical methods are essential for the quantification of phaselic acid in complex matrices such as plant extracts and biological fluids, which is critical for pharmacokinetic studies, quality control of herbal products, and elucidation of its biological functions.

Physicochemical Properties of Phaselic Acid

A fundamental understanding of the physicochemical properties of phaselic acid is crucial for the development of effective extraction and analytical methodologies.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₈ |

| Molecular Weight | 296.23 g/mol |

| IUPAC Name | (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid |

| Synonyms | Caffeoyl-L-malic acid, Phaseolic acid |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, and water; sparingly soluble in less polar organic solvents. |

Analytical Techniques and Protocols

This section details the experimental protocols for the extraction, separation, and characterization of phaselic acid using various analytical techniques.

Sample Preparation: Extraction of Phaselic Acid from Plant Material

The efficient extraction of phaselic acid from plant matrices is the primary step for its characterization. A generalized solid-phase extraction (SPE) protocol is provided below, which can be optimized based on the specific plant matrix.

Experimental Protocol: Solid-Phase Extraction (SPE)

-

Sample Homogenization:

-

Freeze-dry fresh plant material to prevent enzymatic degradation.

-

Grind the dried material into a fine powder.

-

-

Solvent Extraction:

-

Suspend the powdered plant material (e.g., 1 gram) in 10 mL of 80% methanol in water.

-

Sonication for 15-20 minutes can enhance extraction efficiency.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol and combine the supernatants.

-

-

Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the combined supernatant onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elution: Elute the phaselic acid and other phenolic compounds with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of the initial mobile phase for HPLC or LC-MS analysis).

-

Workflow for Phaselic Acid Extraction

References

Application Notes and Protocols for (-)-Phaselic Acid in Food Science Research

Introduction

(-)-Phaselic acid, systematically known as 2-O-caffeoyl-L-malate, is a phenolic acid naturally present in various plants, notably in red clover. As a derivative of caffeic acid, it possesses a range of biochemical properties that are of significant interest to the food science community. Its potential applications stem from its ability to act as an enzyme inhibitor, an antioxidant, and an antimicrobial agent. These application notes provide an overview of its uses, detailed experimental protocols for its evaluation, and a framework for data presentation for researchers, scientists, and professionals in drug and food ingredient development.

Primary Application: Inhibition of Enzymatic Browning

The most documented application of (-)-phaselic acid in a food-related context is its role as an inhibitor of polyphenol oxidase (PPO). PPO is the enzyme responsible for enzymatic browning in many fruits and vegetables, a process that leads to undesirable changes in color, flavor, and nutritional value. By inhibiting PPO, (-)-phaselic acid can help preserve the quality and extend the shelf-life of plant-based foods.

Mechanism of Action

(-)-Phaselic acid, being a phenolic compound, can inhibit PPO through several mechanisms. It can act as a competitive inhibitor by binding to the copper-containing active site of the enzyme, thus preventing the natural phenolic substrates from binding. Additionally, it can reduce the o-quinones formed by PPO back to colorless diphenols, effectively halting the polymerization process that leads to brown pigments.

Experimental Protocols

Protocol 1: Polyphenol Oxidase (PPO) Inhibition Assay

This protocol details the procedure to evaluate the inhibitory effect of (-)-phaselic acid on PPO activity, which is crucial for preventing enzymatic browning.

1. Materials and Reagents:

-

(-)-Phaselic acid

-

PPO enzyme extract (e.g., from apples, potatoes, or mushrooms)

-

Substrate solution (e.g., 0.1 M catechol or L-DOPA in a suitable buffer)

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Spectrophotometer

-

Cuvettes or 96-well microplate